1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Overview
Description
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol is an organic compound with the molecular formula C15H29NO2. It is a derivative of piperidine, characterized by the presence of a cyclohexyloxy group and four methyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclohexanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation and improve the longevity of materials.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tetramethyl groups provide steric hindrance, increasing the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol can be compared with similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Lacks the cyclohexyloxy group, making it less lipophilic and less stable.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of a cyclohexyloxy group, resulting in different reactivity and solubility properties.
1-Cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-one: Contains a ketone group, which alters its chemical behavior and applications
Properties
IUPAC Name |
1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-14(2)10-12(17)11-15(3,4)16(14)18-13-8-6-5-7-9-13/h12-13,17H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDPVGCPPKLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC2CCCCC2)(C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462365 | |
Record name | 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87018-00-6 | |
Record name | 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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